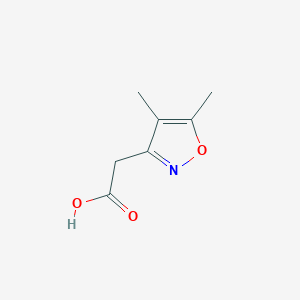

2-(4,5-Dimethylisoxazol-3-yl)acetic acid

Description

Significance of the Isoxazole (B147169) Heterocycle in Organic Synthesis and Chemical Biology

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged scaffold in organic synthesis and chemical biology. sphinxsai.comedu.krd Its aromatic nature and the presence of heteroatoms confer unique electronic properties, making it a versatile building block for more complex molecules. sphinxsai.com The isoxazole moiety is found in numerous naturally occurring compounds and synthetic molecules with a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. nih.govresearchgate.netijpca.org

In organic synthesis, the isoxazole ring can be readily prepared through various methods, most notably via 1,3-dipolar cycloaddition reactions between nitrile oxides and alkynes. edu.krdunifi.it This synthetic accessibility allows for the creation of a diverse library of substituted isoxazoles for screening in drug discovery programs. Furthermore, the isoxazole ring can act as a bioisostere for other functional groups, enabling chemists to fine-tune the properties of a lead compound.

From a chemical biology perspective, the isoxazole nucleus is a key component of several approved drugs, highlighting its clinical relevance. edu.krd Its ability to participate in hydrogen bonding and other non-covalent interactions allows for effective binding to biological targets. edu.krd

Overview of Acetic Acid Functionalization in Heterocyclic Chemistry

The introduction of an acetic acid group onto a heterocyclic core is a common strategy in medicinal chemistry to modulate a compound's physicochemical properties. core.ac.uknih.gov The carboxylic acid functionality can significantly impact a molecule's solubility, a critical factor for drug absorption and distribution. nih.gov Moreover, the acidic proton can engage in ionic interactions with biological targets, such as the basic residues of amino acids in proteins. core.ac.uk

The acetic acid moiety can be introduced through various synthetic routes, often involving the manipulation of precursor functional groups on the heterocycle. This functionalization can transform a biologically active scaffold into a more potent or selective drug candidate. core.ac.uk Studies on other heterocyclic acetic acid derivatives have demonstrated enhanced biological activities, including antimicrobial and cardiovascular effects. nih.govnih.gov

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H9NO3 |

|---|---|

Molecular Weight |

155.15 g/mol |

IUPAC Name |

2-(4,5-dimethyl-1,2-oxazol-3-yl)acetic acid |

InChI |

InChI=1S/C7H9NO3/c1-4-5(2)11-8-6(4)3-7(9)10/h3H2,1-2H3,(H,9,10) |

InChI Key |

QRMGNYJPQCJNPR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(ON=C1CC(=O)O)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 4,5 Dimethylisoxazol 3 Yl Acetic Acid and Its Core Structure

Functionalization Strategies for Introducing the Acetic Acid Moiety at Position 3

The introduction of the acetic acid group at the C-3 position of the 4,5-dimethylisoxazole (B3056346) ring is a critical step that can be achieved through several strategic functionalization pathways. These methods can be broadly categorized into direct carboxylation of a suitable precursor or, more commonly, the elongation of a pre-existing one-carbon functional group at the C-3 position.

Carboxylation Reactions on Isoxazole (B147169) Intermediates

Directly introducing the carboxylic acid function onto a pre-functionalized isoxazole ring represents an efficient synthetic route. One plausible and advanced method involves the lateral metallation of a trimethyl-substituted isoxazole precursor.

This strategy begins with 3,4,5-trimethylisoxazole (B86237), a known compound. uni.lu The methyl group at the C-3 position can be selectively deprotonated using a strong base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), to form a highly reactive lithiated intermediate. This process, known as lateral lithiation, targets the methyl group adjacent to the ring nitrogen. This approach is analogous to the successful lateral lithiation of the 5-methyl group in similar isoxazole systems, which has been shown to proceed efficiently, especially when facilitated by specific protecting groups and the addition of lithium chloride (LiCl) to break up organolithium aggregates and increase reactivity. umt.edu

Once the C-3 lithiated anion is formed, it can be quenched by bubbling carbon dioxide (CO₂) gas through the reaction mixture, followed by an acidic workup. This sequence effectively carboxylates the C-3 methyl group, directly yielding the target compound, 2-(4,5-Dimethylisoxazol-3-yl)acetic acid.

Plausible Reaction Scheme for Direct Carboxylation:

Metallation: 3,4,5-Trimethylisoxazole is treated with LDA in a solvent like THF at low temperature (-78 °C).

Carboxylation: The resulting anion is quenched with solid CO₂ (dry ice) or CO₂ gas.

Workup: The reaction is quenched with water and acidified to yield the final product.

Chain Elongation Techniques for Acetic Acid Side Chain Assembly

Chain elongation techniques are versatile and widely used methods that start with an isoxazole ring already bearing a one-carbon functional group at the C-3 position. This initial carbon atom then serves as a handle for building the full acetic acid side chain. Key intermediates for these routes include 4,5-dimethylisoxazole-3-carboxylic acid or 3-(chloromethyl)-4,5-dimethylisoxazole.

Arndt-Eistert Homologation

A classic and powerful method for one-carbon homologation of a carboxylic acid is the Arndt-Eistert synthesis. This multi-step process is particularly suitable for converting 4,5-dimethylisoxazole-3-carboxylic acid, a known compound, into the desired acetic acid derivative. uni.lugoogle.comnih.govvulcanchem.com

The typical sequence is as follows:

Acid Chloride Formation: The starting carboxylic acid is converted to its more reactive acid chloride derivative using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride.

Diazoketone Formation: The acid chloride is then reacted with diazomethane (B1218177) (CH₂N₂) to form an α-diazoketone intermediate. It is crucial to use at least two equivalents of diazomethane to neutralize the HCl generated. uni.lu

Wolff Rearrangement: The diazoketone undergoes a Wolff rearrangement, typically catalyzed by a metal catalyst such as silver(I) oxide (Ag₂O) or silver benzoate, or induced photochemically. This step expels N₂ gas and forms a highly reactive ketene (B1206846) intermediate. uni.lugoogle.com

Nucleophilic Trapping: In the final step, the ketene is trapped by a nucleophile present in the reaction mixture. When water is used as the nucleophile, it adds to the ketene to produce the target homologous carboxylic acid, this compound. google.com

Nitrile Hydrolysis Pathway

Another robust chain elongation strategy begins with a halomethyl-substituted isoxazole, such as 3-(chloromethyl)-4,5-dimethylisoxazole. This intermediate can be synthesized via chloromethylation of the 4,5-dimethylisoxazole core, a reaction analogous to the preparation of the commercially available 4-chloromethyl-3,5-dimethylisoxazole. google.com

The pathway involves two main steps:

Cyanation: The 3-(chloromethyl)-4,5-dimethylisoxazole is reacted with a cyanide salt, typically sodium cyanide (NaCN) or potassium cyanide (KCN), in a polar aprotic solvent like DMSO or acetone. This nucleophilic substitution reaction (an Sₙ2 reaction) replaces the chloride with a nitrile group, yielding (4,5-dimethylisoxazol-3-yl)acetonitrile.

Hydrolysis: The resulting nitrile is then subjected to hydrolysis to form the carboxylic acid. This can be achieved under either acidic conditions (e.g., refluxing with aqueous sulfuric acid or hydrochloric acid) or basic conditions (e.g., refluxing with aqueous sodium hydroxide), followed by acidification. Both methods effectively convert the nitrile group into a carboxylic acid group, completing the synthesis of this compound.

Regioselective Synthesis of Substituted Isoxazole Acetic Acid Derivatives

The regioselectivity of the synthesis is crucial for producing specifically substituted isoxazoles like this compound, avoiding the formation of unwanted isomers. Control over the placement of substituents on the isoxazole ring can be exerted during the initial ring formation.

The classic synthesis of isoxazoles involves the condensation of a 1,3-dicarbonyl compound with hydroxylamine (B1172632). vaia.com The reaction with an unsymmetrical dicarbonyl can lead to a mixture of regioisomers. For instance, to construct the 4,5-dimethylisoxazole core, one would start with 3-methyl-2,4-pentanedione. The reaction with hydroxylamine can, in principle, yield both 3,4,5-trimethylisoxazole and 3,5,6-trimethyl-4H-1,2-oxazine. However, by carefully controlling reaction conditions such as pH and temperature, the formation of the desired five-membered isoxazole ring can be favored.

A more advanced and highly regioselective method is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne. nih.gov To obtain a precursor for the target molecule, one could react acetonitrile (B52724) oxide (generated in situ from acetaldoxime) with but-2-yne. This reaction would directly and regioselectively form 3,4,5-trimethylisoxazole, which can then be functionalized as described in section 2.2.1. The regiochemical outcome is dictated by the electronic and steric properties of the substituents on both the nitrile oxide and the alkyne.

Further control can be achieved using methodologies developed for the regioselective synthesis of polyfunctionalized isoxazoles from β-enamino diketones and hydroxylamine. By carefully selecting the solvent, the presence of a base like pyridine (B92270), or a Lewis acid carbonyl activator (e.g., BF₃), it is possible to direct the cyclocondensation to yield specific regioisomers, including 3,4-disubstituted, 4,5-disubstituted, and 3,4,5-trisubstituted isoxazoles.

Environmentally Benign Synthetic Procedures for Isoxazole Compounds

In line with the principles of green chemistry, significant efforts have been made to develop more sustainable methods for the synthesis of isoxazole compounds. These approaches aim to reduce waste, avoid hazardous solvents and reagents, and lower energy consumption. acs.org

Several innovative techniques have been successfully applied to isoxazole synthesis:

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and often increase product yields for reactions like the Hantzsch 1,4-dihydropyridine (B1200194) synthesis, which can be analogous to isoxazole preparations. researchgate.net

Ultrasound Irradiation: Sonochemistry has emerged as a powerful tool for promoting organic reactions, including the synthesis of isoxazole derivatives. Ultrasound can enhance reaction rates and yields, often under milder conditions than traditional heating.

Aqueous Media: Replacing volatile organic solvents with water is a key goal of green chemistry. The synthesis of 3,4,5-trisubstituted isoxazoles via [3+2] cycloaddition has been successfully performed in water with a small amount of methanol (B129727), providing a fast and environmentally friendly route. nih.gov

Green Catalysts: The use of biodegradable or waste-derived catalysts is another important green strategy. Reports have described the use of natural acids like lemon juice or catalysts derived from agro-waste, such as water extract of orange fruit peel ash, to effectively catalyze the formation of isoxazole rings.

The table below summarizes some of the environmentally benign procedures reported for the synthesis of various isoxazole compounds.

Interactive Table: Environmentally Benign Synthetic Methods for Isoxazoles

| Green Method | Catalyst/Medium | Substrates | Product Type | Key Advantages |

|---|---|---|---|---|

| Aqueous Synthesis | DIPEA / H₂O-MeOH | Nitrile oxides, 1,3-dicarbonyls | 3,4,5-Trisubstituted isoxazoles | Avoids hazardous organic solvents, mild conditions. nih.gov |

| Microwave Irradiation | Solid Support (SiO₂) | Aldehydes, β-ketoesters, NH₂OH·HCl | 1,4-Dihydropyridines (analogy) | Rapid reaction times, high efficiency. researchgate.net |

| Agro-Waste Catalyst | Water Extract of Orange Fruit Peel Ash / Glycerol | Aldehydes, ethyl acetoacetate, NH₂OH·HCl | 3-Methyl-4-arylmethylene isoxazol-5(4H)-ones | Uses renewable waste material, solvent-free. |

| Natural Acid Catalysis | Lemon Juice / Ultrasonic Irradiation | Aldehydes, ethyl acetoacetate, NH₂OH·HCl | Isoxazolone derivatives | Biodegradable catalyst, energy-efficient (ultrasound). |

| Sunlight-Induced | Natural Sunlight / Water | Aldehydes, β-ketoesters, NH₂OH·HCl | 4-Arylidene-isoxazole-5(4H)-ones | Uses renewable energy, no organic solvents or catalyst. acs.org |

These green methodologies represent a significant advancement in the synthesis of isoxazole compounds, offering pathways that are not only efficient but also have a reduced environmental impact.

Elucidation of Reaction Mechanisms in the Synthesis and Transformation of Isoxazole Acetic Acids

Mechanistic Pathways of 1,3-Dipolar Cycloaddition for Isoxazole (B147169) Ring Formation

The most direct and widely utilized method for constructing the isoxazole core is the [3+2] cycloaddition reaction between a nitrile oxide (the 1,3-dipole) and a dipolarophile, typically an alkyne or alkene. researchgate.netrsc.org This reaction is a cornerstone of heterocyclic chemistry, valued for its efficiency in forming five-membered rings.

The mechanistic understanding of the 1,3-dipolar cycloaddition has evolved, with two primary pathways proposed: a concerted pericyclic mechanism and a stepwise mechanism involving a diradical intermediate. rsc.orgnih.gov The concerted pathway, where the C-C and C-O bonds form simultaneously, is widely accepted for many systems. rsc.org The reaction involves the highest occupied molecular orbital (HOMO) of one component and the lowest unoccupied molecular orbital (LUMO) of the other.

For the synthesis of a 3,4,5-trisubstituted isoxazole like the one in 2-(4,5-Dimethylisoxazol-3-yl)acetic acid, the reaction would involve a disubstituted alkyne (specifically, but-2-yne or a derivative) and a nitrile oxide bearing the acetic acid precursor. Nitrile oxides are highly reactive and are typically generated in situ from precursors such as aldoximes or hydroximoyl halides. nih.govtandfonline.com Various methods have been developed for this conversion, each with its own mechanistic nuances.

Key Methods for Nitrile Oxide Generation:

From Aldoximes: Oxidation of aldoximes is a common route. Reagents like bleach (NaOCl), hypervalent iodine compounds (e.g., PIFA), or Oxone can be used to generate nitrile oxides under mild conditions. tandfonline.commdpi.comrsc.org

From Hydroximoyl Halides: Dehydrohalogenation of hydroximoyl chlorides or bromides using a base is a classic method. nih.gov

Water-Assisted Generation: Recent advancements have shown that nitrile oxides can be generated from oxime halides under mild acidic conditions (pH 4-5) in water, providing a green chemistry alternative to traditional methods that use organic solvents and bases. nih.gov

The regioselectivity of the cycloaddition is a critical factor. The reaction of nitrile oxides with terminal alkynes typically yields 3,5-disubstituted isoxazoles due to steric and electronic influences. rsc.orgrsc.org Achieving other substitution patterns, such as the 3,4,5-trisubstitution found in the target molecule, often requires specifically substituted alkynes or intramolecular strategies where the reacting partners are tethered, locking in the desired regiochemistry. mdpi.com

| Method of Generation | Precursor | Reagents | Conditions | Key Feature |

| Oxidation | Aldoxime | NaOCl (bleach), DCM | Biphasic | Clean, high-yield in situ generation. mdpi.com |

| Oxidation | Aldoxime | Phenyliodine(III) diacetate (PIDA) | Mild | Efficient for generating nitrile oxides for reaction with terminal and cyclic alkynes. rsc.org |

| Dehydrohalogenation | Hydroxyimidoyl Chloride | Base (e.g., Na2CO3) | Solvent-free, ball-milling | Mechanochemical approach, environmentally friendly. nih.gov |

| Water-Assisted | Oxime Halide | Water | Mild acidic (pH 4-5) | Green chemistry approach, avoids organic solvents and catalysts. nih.gov |

Detailed Understanding of Condensation and Cyclization Reaction Mechanisms

Beyond cycloaddition, the isoxazole ring can be synthesized through condensation and subsequent cyclization reactions. These methods typically involve the reaction of hydroxylamine (B1172632) with a three-carbon building block that possesses two electrophilic sites, such as a 1,3-dicarbonyl compound or an α,β-unsaturated ketone. researchgate.net

For the synthesis of this compound, a suitable precursor would be a derivative of 2-methyl-3-oxopentanoic acid. The general mechanism proceeds as follows:

Condensation: Hydroxylamine attacks one of the carbonyl groups of the 1,3-dicarbonyl compound to form a Schiff base-like intermediate, which tautomerizes to a more stable oxime. nanobioletters.com

Intramolecular Cyclization: The hydroxyl group of the oxime then acts as an intramolecular nucleophile, attacking the second carbonyl group.

Dehydration: The resulting cyclic hemiaminal intermediate readily eliminates a molecule of water to form the stable aromatic isoxazole ring. nanobioletters.com

A significant challenge in this synthesis is controlling the regioselectivity, as unsymmetrical 1,3-dicarbonyls can potentially lead to two isomeric isoxazole products. The reaction conditions and the relative reactivity of the carbonyl groups determine the final outcome. A common issue is the formation of the isomeric 5-isoxazolone byproduct. acs.org

Another powerful method is the electrophilic cyclization of 2-alkyn-1-one O-methyl oximes . nih.gov This pathway is particularly effective for producing highly substituted isoxazoles. The reaction is initiated by an electrophile, such as iodine monochloride (ICl), which activates the alkyne for a 5-endo-dig cyclization by the oxime nitrogen. organic-chemistry.orgacs.org The resulting intermediate then rearomatizes to the stable 4-iodoisoxazole, which can be further functionalized. nih.gov

| Synthetic Strategy | Key Reactants | Mechanism Steps | Product Type |

| Dicarbonyl Condensation | 1,3-Diketone (or β-keto ester), Hydroxylamine | 1. Oxime formation at one carbonyl.2. Intramolecular cyclization.3. Dehydration. nanobioletters.comacs.org | Substituted Isoxazoles |

| Electrophilic Cyclization | 2-Alkyn-1-one O-methyl oxime, Electrophile (e.g., ICl) | 1. Electrophilic activation of alkyne.2. 5-endo-dig cyclization by oxime nitrogen.3. Rearomatization. nih.govorganic-chemistry.org | Highly Substituted (e.g., 4-halo) Isoxazoles |

| From Enaminones | Enaminone, Hydroxylamine | 1. Nucleophilic attack by hydroxylamine.2. Vinylic substitution.3. Intramolecular cyclization and elimination. nanobioletters.com | Amino-substituted Isoxazoles |

Intramolecular Rearrangements and Isomerization Processes Involving the Isoxazole Ring (e.g., Isoxazole-Azirine Isomerization)

The isoxazole ring, while aromatic, contains a relatively weak N-O bond that makes it susceptible to cleavage under thermal or photochemical conditions. wikipedia.org This property enables a variety of synthetically useful intramolecular rearrangements, most notably the isomerization to an oxazole (B20620) via a 2H-azirine intermediate. aip.org

The general mechanism for this photoisomerization, often called the ring contraction-ring expansion pathway, involves several key steps:

N-O Bond Homolysis: Upon irradiation with UV light (200–330 nm), the N-O bond breaks, forming a vinylnitrene diradical intermediate. aip.orgnih.govacs.org

Ring Contraction: This highly reactive nitrene rapidly collapses to form a strained three-membered 2H-azirine ring. aip.orgresearchgate.net

Ring Expansion: The 2H-azirine is a pivotal intermediate. It can undergo cleavage of the C-C single bond to produce a nitrile ylide, which subsequently cyclizes to form a more stable oxazole ring. aip.org

Alternatively, the 2H-azirine can revert to an isoxazole, which may be an isomer of the starting material, or it can be trapped by nucleophiles. wikipedia.orgresearchgate.net The specific pathway and final product depend heavily on the substituents on the ring and the reaction conditions (e.g., thermal vs. photochemical, presence of catalysts). nih.gov For instance, Fe(II)-catalyzed isomerization of certain 4-acyl-5-methoxyisoxazoles can be controlled to yield either isoxazole-4-carboxylic acid derivatives or methyl oxazole-4-carboxylates. nih.gov

This isoxazole-azirine-oxazole isomerization is a powerful, atom-economical method for skeletal diversification of heterocycles. nih.gov While many studies focus on photoisomerization, these rearrangements can also be induced thermally or through catalysis, providing a versatile toolkit for synthetic chemists. researchgate.net

| Rearrangement Type | Trigger | Key Intermediate | Typical Product(s) |

| Photoisomerization | UV Irradiation (200-330 nm) | Vinylnitrene, 2H-Azirine, Nitrile Ylide | Oxazole, Isomeric Isoxazole. wikipedia.orgaip.orgnih.gov |

| Thermal Isomerization | Heat (e.g., 170 °C) | 2H-Azirine | Oxazole or other heterocycles depending on substituents. nih.govnih.gov |

| Catalytic Isomerization | Fe(II) or other Lewis acids | Transient 2H-Azirine | Isomeric Isoxazole or Oxazole, depending on catalyst and conditions. nih.gov |

| Boulton–Katritzky Rearrangement | Base | Not applicable to parent isoxazole; requires specific fused systems. | Recyclized heterocyclic systems. beilstein-journals.org |

Role of Catalytic Systems and Reaction Conditions in Stereochemical and Regiochemical Control

Controlling the outcome of isoxazole synthesis, particularly the regiochemistry of substitution, is a significant challenge where catalytic systems and reaction conditions play a decisive role.

Regiochemical Control: The regioselectivity of the 1,3-dipolar cycloaddition is highly influenced by the choice of catalyst.

Copper Catalysis: Inspired by the copper(I)-catalyzed azide-alkyne cycloaddition ("click chemistry"), copper catalysts are widely used to promote the reaction of nitrile oxides and alkynes. These systems often provide high yields and can favor the formation of a single regioisomer. nih.govthieme-connect.comorganic-chemistry.org Mechanistic studies suggest the reaction can proceed through copper-acetylide intermediates.

Ruthenium Catalysis: Ruthenium catalysts have been successfully employed for the regioselective synthesis of 3,4-disubstituted isoxazoles, a pattern that is often difficult to achieve via other methods. rsc.org

Hypervalent Iodine Reagents: The use of hypervalent iodine reagents, such as PIFA, to generate nitrile oxides in situ from oximes can lead to cycloadditions with complete regioselectivity, affording 3,5-disubstituted isoxazoles in high yields. rsc.orgrsc.org

Electrophilic Cyclization Catalysts: In the synthesis of highly substituted isoxazoles from 2-alkyn-1-one O-methyl oximes, iodine monochloride (ICl) has been identified as a superior electrophile compared to I2 for inducing cyclization, leading to faster reactions and better yields of 4-iodoisoxazoles. organic-chemistry.orgacs.org

Solvents: The choice of solvent can dramatically alter reaction pathways. In the synthesis of trisubstituted isoxazoles from 1,3-diketones, using a polar solvent like water can favor the desired C-addition pathway, while nonpolar solvents may lead to unwanted O-addition byproducts. chemrxiv.org

Mechanochemistry: The use of solvent-free ball-milling provides an efficient and environmentally friendly alternative for conducting 1,3-dipolar cycloadditions, often with reduced reaction times and high yields. tandfonline.comnih.gov

Temperature: Temperature can be used to control reaction pathways. For example, in some copper-catalyzed cyclizations of oxime mixtures, the Z-isomer reacts at room temperature while the E-isomer requires elevated temperatures, allowing for the conversion of the entire mixture to the desired product through in situ isomerization. thieme-connect.com

Acids/Bases: Simple additives like p-toluenesulfonic acid (p-TsOH) can act as vital promoters in 1,3-dipolar cycloadditions involving α-nitroketones, enabling the reaction under mild conditions. mdpi.com

While stereochemistry is not a factor on the aromatic isoxazole ring itself, the principles of stereocontrol are paramount in related syntheses of non-aromatic isoxazolines from alkenes, where catalysts and conditions dictate the facial selectivity of the cycloaddition. nih.gov

| Catalyst/Reagent | Reaction Type | Function/Effect |

| Copper(I) Salts (e.g., CuCl, CuI) | 1,3-Dipolar Cycloaddition | Promotes regioselective formation of isoxazoles, often via a copper-acetylide intermediate. thieme-connect.comorganic-chemistry.org |

| Ruthenium(II) Complexes | 1,3-Dipolar Cycloaddition | Enables regioselective synthesis of 3,4-disubstituted isoxazoles. rsc.org |

| Iodine Monochloride (ICl) | Electrophilic Cyclization | Acts as a potent electrophile to activate alkynes, leading to highly substituted 4-iodoisoxazoles. organic-chemistry.orgacs.org |

| Hypervalent Iodine(III) (e.g., PIFA) | Oxidative Cycloaddition | Generates nitrile oxide from aldoxime in situ and promotes cycloaddition with high regioselectivity. rsc.orgrsc.org |

| p-Toluenesulfonic acid (p-TsOH) | 1,3-Dipolar Cycloaddition | Mediates cycloaddition of α-nitroketones under mild acidic conditions. mdpi.com |

| Ball-Milling | 1,3-Dipolar Cycloaddition | Provides a solvent-free, efficient method with high yields and short reaction times. tandfonline.comnih.gov |

Systematic Research on Derivatives and Analogues of 2 4,5 Dimethylisoxazol 3 Yl Acetic Acid

Structural Modifications of the Carboxylic Acid Side Chain (e.g., Esterification, Amidation)

The carboxylic acid moiety of 2-(4,5-dimethylisoxazol-3-yl)acetic acid is a primary site for structural modification, most commonly through esterification and amidation reactions. These modifications are fundamental in medicinal chemistry for altering the physicochemical properties of a lead compound.

Esterification: The conversion of the carboxylic acid to an ester can be achieved through various standard methods. One common approach is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄). For instance, reacting this compound with methanol (B129727) or ethanol (B145695) under reflux with a catalytic amount of H₂SO₄ would yield the corresponding methyl or ethyl esters. The reaction kinetics and equilibrium of such esterification processes are influenced by temperature, catalyst concentration, and the initial molar ratio of the reactants.

Amidation: The synthesis of amides from this compound is another crucial modification. This transformation typically requires the activation of the carboxylic acid. A common method involves converting the carboxylic acid to an acyl chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is then reacted with a primary or secondary amine to form the desired amide.

Alternatively, coupling agents can be used for direct amidation, which avoids the harsh conditions of acyl chloride formation. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), or (benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) facilitate amide bond formation under mild conditions. nih.gov For example, the reaction of this compound with an amine in the presence of EDC and an additive like 1-hydroxybenzotriazole (B26582) (HOBt) in a suitable solvent like dichloromethane (B109758) (DCM) or dimethylformamide (DMF) would produce the corresponding amide derivative. Research on other heterocyclic acetic acids has shown that amides can be synthesized by first converting the acetic acid to its corresponding acetyl chloride, which is then reacted with various amines. primescholars.com

The table below summarizes common reagents used for these transformations.

| Transformation | Reagent/Method | Product Type |

| Esterification | Alcohol (e.g., Methanol, Ethanol) with Acid Catalyst (e.g., H₂SO₄) | Ester |

| Amidation | Thionyl Chloride (SOCl₂) followed by Amine | Amide |

| Amidation | Coupling Agents (e.g., EDC, DCC, PyBOP) with Amine | Amide |

Variations on the Dimethyl Substitution Pattern of the Isoxazole (B147169) Ring

The substitution pattern on the isoxazole ring significantly influences the molecule's properties. Research into analogues of this compound has explored variations of the methyl groups at the C4 and C5 positions. General synthetic methods for isoxazoles allow for the introduction of a wide variety of substituents.

The most common synthesis of the isoxazole ring involves the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne. nih.gov By choosing different alkynes, the substituents at the C4 and C5 positions can be varied. For example, reacting an appropriate nitrile oxide with an alkyne other than 2-butyne (B1218202) would result in isoxazoles with different substitution patterns.

Another versatile method is the reaction of a β-diketone with hydroxylamine (B1172632). nih.gov The structure of the β-diketone dictates the substituents at the C3 and C5 positions. To create analogues of this compound with variations at the C4 and C5 positions, one could start with a differently substituted 1,3-dicarbonyl compound and build the isoxazole ring, followed by the introduction of the acetic acid side chain at the C3 position.

Furthermore, cross-coupling reactions on pre-formed isoxazole rings can introduce diversity. For instance, isoxazolylsilanols can undergo cross-coupling with various aryl iodides to yield 3,4,5-trisubstituted isoxazoles. nih.gov While not specifically documented for this compound, these established synthetic strategies for isoxazole formation provide a clear pathway for creating analogues with diverse substitution patterns on the heterocyclic core. nih.gov

Design and Synthesis of Isoxazole Acetic Acid Derivatives Conjugated with Other Heterocyclic Systems (e.g., Indoles, Thiazoles, Pyrazoles)

The conjugation of the this compound scaffold with other heterocyclic systems is a common strategy to develop new chemical entities. This is typically achieved by forming an amide or ester linkage between the carboxylic acid group and a functionalized heterocycle.

Indole Conjugates: Derivatives of indole-3-acetic acid have been synthesized by creating amide linkages with other heterocyclic moieties, such as pyrazole (B372694). researchgate.net A similar approach can be envisioned for this compound, where it is coupled with an amino-functionalized indole, such as 5-aminoindole, using standard peptide coupling methods to yield an indole-isoxazole hybrid.

Thiazole (B1198619) Conjugates: The synthesis of thiazole-containing hybrids is well-documented. For example, 2,4,5-trisubstituted thiazoles have been synthesized and linked to other functionalities. primescholars.com A conjugate of this compound and a thiazole could be prepared by reacting the isoxazole acetic acid with an aminothiazole, such as 2-aminothiazole. The synthesis of thiazolyl-acetic acid derivatives has been explored for various applications. peerj.com

Pyrazole Conjugates: Pyrazole-containing hybrids have been synthesized by reacting phenoxyacetic acid hydrazides with various reagents to form pyrazole rings. youtube.com To create a pyrazole conjugate of this compound, one could synthesize the corresponding acid hydrazide by reacting the isoxazole acetic acid ester with hydrazine (B178648) hydrate. This hydrazide can then be cyclized with a 1,3-dicarbonyl compound to form a pyrazole ring, resulting in a molecule where the isoxazole acetic acid moiety is linked to a pyrazole system. The synthesis of pyrazole-hybrid molecules is an active area of research. youtube.com

The table below outlines potential synthetic routes for these conjugated systems.

| Heterocycle | Conjugation Strategy | Key Reagents |

| Indole | Amide bond formation | This compound, Aminoindole, Coupling agent (e.g., EDC) |

| Thiazole | Amide bond formation | This compound, Aminothiazole, Coupling agent (e.g., EDC) |

| Pyrazole | Hydrazide formation and cyclization | 2-(4,5-Dimethylisoxazol-3-yl)acetyl hydrazide, 1,3-Dicarbonyl compound |

Development of Fused Isoxazole Derivatives and Their Synthetic Routes

The development of fused isoxazole derivatives involves the annulation of a second ring onto the isoxazole core, leading to bicyclic and polycyclic systems with distinct chemical properties. A variety of synthetic strategies have been employed to construct these fused heterocycles. nih.gov

Isoxazolo[4,5-b]pyridines: These fused systems can be synthesized by reacting 4-amino-5-benzoylisoxazoles with 1,3-dicarbonyl compounds. nih.gov Another route involves the intramolecular nucleophilic substitution of a nitro group on a pyridine (B92270) ring that is appropriately substituted with a precursor to the isoxazole ring. nih.gov For instance, a 2-chloro-3-nitropyridine (B167233) can be functionalized and then cyclized to form the isoxazolo[4,5-b]pyridine (B12869654) core. nih.gov

Isoxazolo[4,5-d]pyridazines: The synthesis of these derivatives has been reported, with research focusing on their potential as anti-inflammatory agents. nih.gov The synthetic approach often involves building the pyridazine (B1198779) ring onto a pre-existing functionalized isoxazole.

Isoxazolo[4,5-d]pyrimidines: These compounds have been prepared from 4-amino-3-oxo-isoxazolidine-5-carboxylic acid amide. nih.gov The isoxazole serves as the foundation for the subsequent construction of the pyrimidine (B1678525) ring.

A general and powerful method for creating fused isoxazoles is the intramolecular 1,3-dipolar cycloaddition of nitrile oxides. nih.gov In this approach, a molecule containing both a nitrile oxide precursor (like an aldoxime) and an alkene or alkyne is synthesized. Upon generation of the nitrile oxide, it undergoes an intramolecular cycloaddition to form the fused isoxazole ring system. nih.gov While these methods have not been specifically applied to create a fused system directly from this compound, they represent viable synthetic pathways for accessing such complex scaffolds.

Investigation of Sulfonamide-Containing Isoxazole Analogues

The incorporation of a sulfonamide group into the isoxazole framework has been explored to generate novel analogues. The sulfonamide moiety can be introduced at various positions on the isoxazole ring.

A notable synthesis involves the direct sulfochlorination of 3,5-dimethylisoxazole (B1293586) at the C4 position using chlorosulfonic acid. primescholars.com The resulting 3,5-dimethylisoxazole-4-sulfonyl chloride is a key intermediate that can be reacted with various amines or even complex molecules like the alkaloid cytisine (B100878) to form the corresponding sulfonamides. primescholars.com This method is particularly relevant as it utilizes the same 3,5-dimethylisoxazole core.

Other synthetic approaches include three-component reactions where sulfonyl azides, terminal alkynes, and hydroxyimidoyl chlorides are combined in the presence of a copper(I) catalyst to produce multi-substituted isoxazoles containing a sulfonamide skeleton. nih.gov Another strategy involves reacting hydroxymoyl chlorides with 2-cyano-N-(4-sulfamoylphenyl)acetamide, which yields 5-amino-3-aryl-N-(4-sulfamoylphenyl)isoxazole-4-carboxamide derivatives. nih.gov

While the direct conversion of the carboxylic acid group of this compound into a sulfonamide is not explicitly detailed in the reviewed literature, a hypothetical route would involve converting the carboxylic acid into a suitable intermediate that can then be transformed into a sulfonamide. This might involve complex multi-step synthesis. However, the introduction of a sulfonamide group onto the isoxazole ring itself is well-established.

The table below highlights key synthetic methods for isoxazole sulfonamides.

| Starting Material | Key Reagent(s) | Sulfonamide Position | Reference |

| 3,5-Dimethylisoxazole | Chlorosulfonic acid, then an amine | C4 | primescholars.com |

| Sulfonyl azide, alkyne, hydroxyimidoyl chloride | Copper(I) catalyst | Varies | nih.gov |

| Hydroxymoyl chloride, 2-cyano-N-(4-sulfamoylphenyl)acetamide | Triethylamine | C4 (with carboxamide at C5) | nih.gov |

Research into Schiff Base Derivatives Incorporating Dimethylisoxazole Moieties

Schiff bases, or imines, are compounds containing a carbon-nitrogen double bond. The synthesis of Schiff bases incorporating a dimethylisoxazole moiety typically involves the condensation reaction between an amino-functionalized isoxazole and an aldehyde or ketone. youtube.com

Research has shown that 3-amino-5-methylisoxazole (B124983) readily condenses with salicylaldehyde (B1680747) derivatives to form the corresponding Schiff bases, such as (E)-2-{[(5-methylisoxazol-3-yl)imino]methyl}phenol. nih.govnih.gov These reactions are generally straightforward, often involving refluxing the reactants in a solvent like ethanol. The resulting Schiff bases often feature an intramolecular hydrogen bond between the phenolic hydroxyl group and the imine nitrogen. nih.gov

To create a Schiff base derivative related to this compound, one would first need to synthesize a suitable precursor. This could be achieved by:

Synthesizing 3-amino-4,5-dimethylisoxazole and condensing it with various aldehydes.

Synthesizing 4,5-dimethylisoxazole-3-carbaldehyde and reacting it with different primary amines.

The synthesis of Schiff bases from chalcone (B49325) derivatives that incorporate a 4,5-dihydroisoxazole moiety has also been reported. uobasrah.edu.iq In this multi-step process, a dicarbonyl compound is first reacted with an amine to form a chalcone-containing Schiff base, which is then cyclized with hydroxylamine hydrochloride to introduce the dihydroisoxazole (B8533529) ring. uobasrah.edu.iq While this does not directly use a pre-formed 4,5-dimethylisoxazole (B3056346) ring, it demonstrates the compatibility of the imine functional group with isoxazole synthesis. Studies on the condensation of 4-amino-3,5-dimethyl-1,2,4-triazole with benzaldehydes also provide insight into the formation of such C=N bonds. researchgate.netmdpi.com

Computational and Theoretical Chemistry Applications for 2 4,5 Dimethylisoxazol 3 Yl Acetic Acid

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in elucidating the electronic and geometric properties of molecules. These calculations offer insights into molecular stability, reactivity, and spectroscopic characteristics from first principles.

Density Functional Theory (DFT) Studies for Electronic Structure and Molecular Geometry Optimization

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and predict the ground-state geometry of molecules. irjweb.com By applying specific functionals and basis sets, researchers can obtain highly accurate optimized molecular structures. For isoxazole (B147169) derivatives and related heterocyclic compounds, methods like B3LYP (Becke, 3-parameter, Lee–Yang–Parr) are commonly employed with basis sets such as 6-311G++(d,p) or 6-311+G(d,p). nih.govresearchgate.netnih.gov

The process involves starting with an initial guess of the molecular geometry and iteratively solving the Kohn-Sham equations until the electronic energy is minimized. This optimization provides key geometrical parameters like bond lengths, bond angles, and dihedral angles in the gas phase, which can then be compared with experimental data if available. nih.govresearchgate.net For 2-(4,5-dimethylisoxazol-3-yl)acetic acid, this would involve determining the precise spatial arrangement of the isoxazole ring, the methyl groups, and the acetic acid side chain. These calculations are crucial for understanding the molecule's fundamental conformation and electronic distribution. researchgate.netresearchgate.net

Table 1: Typical Parameters for DFT-Based Geometry Optimization

| Parameter | Description | Common Selection for Isoxazole Derivatives |

|---|---|---|

| Method | The theoretical approach used for the calculation. | Density Functional Theory (DFT), Hartree-Fock (HF) researchgate.netresearchgate.net |

| Functional | The approximation used for the exchange-correlation energy in DFT. | B3LYP, PBEPBE, MPW1PW91 nih.govnih.govresearchgate.net |

| Basis Set | The set of mathematical functions used to build molecular orbitals. | 6-311++G(d,p), 6-311+G(d,p), 6-31G(d,p) nih.govresearchgate.netresearchgate.net |

| Environment | The medium in which the calculation is performed. | Gas Phase, Solvated (e.g., using PCM model) researchgate.netnih.gov |

Analysis of Frontier Molecular Orbitals (HOMO-LUMO Energy Gaps) and Chemical Reactivity

Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. irjweb.com The HOMO energy (E_HOMO) correlates with the ability to donate electrons, while the LUMO energy (E_LUMO) relates to the ability to accept electrons. irjweb.com

The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE = E_LUMO - E_HOMO), is a critical descriptor of molecular stability and reactivity. irjweb.comnih.gov A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small energy gap suggests higher reactivity and a greater tendency to undergo chemical reactions. irjweb.com

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. nih.gov These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). irjweb.comnih.gov These parameters help predict how a molecule will behave in a chemical reaction, providing insights that are valuable in fields like drug design. researchgate.net

Table 2: Global Reactivity Descriptors Derived from HOMO-LUMO Energies

| Descriptor | Formula | Interpretation |

|---|---|---|

| HOMO-LUMO Gap (ΔE) | E_LUMO - E_HOMO | Measures kinetic stability and chemical reactivity. irjweb.com |

| Electronegativity (χ) | -(E_HOMO + E_LUMO) / 2 | Measures the ability of an atom or molecule to attract electrons. nih.gov |

| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | Measures resistance to change in electron distribution or charge transfer. irjweb.comnih.gov |

| Global Electrophilicity Index (ω) | χ² / (2η) | Quantifies the electrophilic nature of a molecule. nih.gov |

| Chemical Softness (S) | 1 / (2η) | The reciprocal of hardness; indicates higher reactivity. irjweb.com |

Theoretical Predictions of Spectroscopic Parameters and Molecular Properties

Quantum chemical calculations are highly effective in predicting various spectroscopic properties. Theoretical vibrational (FT-IR), nuclear magnetic resonance (NMR), and electronic (UV-Vis) spectra can be computed and compared with experimental results to confirm molecular structures. nih.govresearchgate.net

Vibrational Spectra (FT-IR): DFT calculations can predict the vibrational frequencies and intensities of a molecule. researchgate.net These theoretical spectra are often scaled by a factor to correct for anharmonicity and limitations of the computational method, allowing for a direct comparison with experimental FT-IR spectra. researchgate.net This helps in assigning specific vibrational modes to the functional groups within this compound, such as the C=O stretch of the carboxylic acid or vibrations of the isoxazole ring.

NMR Spectra: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, allows for the accurate prediction of ¹H and ¹³C NMR chemical shifts. nih.govresearchgate.net By calculating the magnetic shielding tensors for each nucleus, theoretical chemical shifts can be obtained and correlated with experimental data, aiding in the structural elucidation of complex molecules. researchgate.net

Electronic Spectra (UV-Vis): Time-Dependent DFT (TD-DFT) is used to predict electronic absorption spectra by calculating the energies of electronic transitions, such as the π → π* and n → π* transitions. nih.govschrodinger.com The calculated maximum absorption wavelength (λ_max) can be compared to experimental UV-Vis spectra to understand the electronic transitions responsible for the molecule's absorption properties. nih.gov

Table 3: Example of Theoretical vs. Experimental Spectroscopic Data for a Related Heterocyclic Compound

| Spectroscopic Data | Theoretical Value (Calculated) | Experimental Value (Observed) |

|---|---|---|

| ¹H NMR (azomethine proton) | 8.60 ppm | 8.40 ppm nih.gov |

| ¹³C NMR (isoxazole C3) | 161.40 ppm | 163.50 ppm nih.gov |

| UV-Vis (λ_max) | 352 nm | 379 nm nih.gov |

Molecular Modeling and Simulations

Beyond the electronic properties of a single molecule, molecular modeling and simulations explore the dynamic behavior of molecules and their interactions with their environment, which is particularly relevant for understanding biological activity.

Conformational Analysis and Intermolecular Interaction Studies

The biological function of a molecule is often dictated by its three-dimensional shape or conformation. This compound has rotational freedom around its single bonds, particularly in the acetic acid side chain, allowing it to adopt multiple conformations.

Computational methods can be used to perform a systematic search of the conformational space to identify low-energy, stable conformers. By calculating the potential energy surface, researchers can locate various energy minima, which correspond to stable conformations, and the energy barriers that separate them. researchgate.net This analysis is critical because the lowest-energy conformer in the gas phase may not be the one that binds to a biological target. Furthermore, these studies can elucidate intermolecular interactions, such as hydrogen bonding and van der Waals forces, which stabilize different conformations or molecular aggregates like dimers. researchgate.netresearchgate.net

Molecular Docking Studies for Investigating Ligand-Target Binding Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a target receptor, such as a protein or enzyme. growingscience.com This method is instrumental in drug discovery for screening virtual libraries of compounds and for understanding the mechanism of action of a potential drug. nih.gov

For this compound, docking studies would involve placing the molecule into the active site of a biologically relevant protein. A scoring function is then used to estimate the binding affinity, often reported as a binding energy (in kcal/mol). connectjournals.com Lower binding energies typically indicate more favorable and stable interactions. eajournals.org

The results of a docking simulation provide a detailed view of the ligand-receptor complex, highlighting key intermolecular interactions such as:

Hydrogen bonds

Hydrophobic interactions

π-π stacking

Electrostatic interactions

These insights can explain why a particular ligand is active and can guide the design of new derivatives with improved potency and selectivity. nih.govnih.gov

Table 4: Example of Molecular Docking Results for an Isoxazole Derivative

| Target Protein | PDB Code | Ligand | Binding Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|---|---|

| p38α MAP Kinase | 3GC7 | Quinazolin-4-one derivative | -7.265 | MET109, GLY110, LYS53 connectjournals.com |

| ACVR1 (ALK2) Kinase | 6GI6 | Quinazolin-4-one derivative | -8.929 | LYS235, GLU248, HIS283 connectjournals.com |

| Human Peroxiredoxin 5 | 1HD2 | Imidazo[2,1-b]thiazole derivative | -7.4 | LYS32, ARG129, GLY36 growingscience.com |

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Methodologies for Isoxazole Derivatives

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational techniques that aim to correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. These models are invaluable in medicinal chemistry for designing new compounds with enhanced potency and for predicting the activity of untested molecules.

Several QSAR studies have been conducted on various isoxazole derivatives to understand the structural requirements for their biological activities. For instance, 3D-QSAR studies involving Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been applied to a series of isoxazole derivatives acting as farnesoid X receptor (FXR) agonists. organic-chemistry.org These studies have successfully built models with strong predictive power, identifying key structural features that influence the agonistic activity. organic-chemistry.org The contour maps generated from these models revealed that hydrophobicity and the presence of electronegative groups at specific positions on the isoxazole scaffold are crucial for their activity. organic-chemistry.org

In another study, QSAR models were developed for a series of 3-(4'-methoxyphenyl)-5-substituted phenylisoxazole derivatives to correlate their structure with anti-inflammatory activity. acs.orgnsf.gov A strong correlation was found between the observed and predicted anti-inflammatory activity, indicating the robustness of the developed QSAR model. acs.orgnsf.gov Such models are instrumental in guiding the synthesis of new derivatives with potentially improved therapeutic effects. acs.org

The statistical parameters of a representative 3D-QSAR study on isoxazole derivatives are presented in the table below, demonstrating the predictive ability of the models.

| Model | q² | r² | r²pred |

| CoMFA | 0.664 | 0.960 | 0.872 |

| CoMSIA | 0.706 | 0.969 | 0.866 |

| Data from a 3D-QSAR study on isoxazole derivatives as FXR agonists. organic-chemistry.org |

The parameters in the table are defined as follows:

q² : The cross-validated correlation coefficient, which is a measure of the predictive ability of the model.

r² : The non-cross-validated correlation coefficient, which indicates the goodness of fit of the model.

r²pred : The predicted correlation coefficient for an external test set of compounds, which assesses the model's ability to predict the activity of new compounds.

These QSAR studies on isoxazole derivatives highlight the importance of specific structural and electronic features in determining their biological activity. While a specific QSAR model for this compound is not available, these findings provide a solid foundation for theoretically assessing its potential activities and for designing related compounds with desired properties.

Computational Investigations into Reaction Mechanisms and Transition States

Computational chemistry provides profound insights into the mechanisms of chemical reactions, including the identification of intermediates, transition states, and the calculation of activation energies. Such studies are crucial for optimizing reaction conditions and for understanding the formation of specific products. The synthesis of the isoxazole ring, a key structural feature of this compound, has been the subject of several computational investigations.

One of the most common methods for synthesizing isoxazoles is the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne. nih.gov Computational studies, often employing Density Functional Theory (DFT), have been used to investigate the mechanism of this reaction. These studies have revealed that the reaction can proceed through a non-concerted mechanism involving metallacycle intermediates, particularly when catalyzed by copper(I). organic-chemistry.org DFT calculations can elucidate the electronic and steric factors that control the regioselectivity of the cycloaddition, which is critical for the synthesis of specifically substituted isoxazoles. beilstein-journals.org

For example, computational studies on the cycloaddition of nitrile oxides to alkynes have helped in understanding the formation of 3,5-disubstituted isoxazoles. nih.gov The theoretical investigation of the reaction between α,β-acetylenic oximes catalyzed by AuCl3 has also shed light on the cycloisomerization process leading to substituted isoxazoles. organic-chemistry.org

Furthermore, computational methods have been employed to study the thermal decomposition of isoxazole. acs.org DFT and ab initio calculations have been used to explore different unimolecular decomposition pathways. acs.org These studies have shown that the decomposition of isoxazole can lead to the formation of various products, and the preferred pathway can be determined by calculating the activation barriers for each proposed mechanism. acs.org For instance, one study indicated that the formation of acetonitrile (B52724) and carbon monoxide is a major pathway in the thermal decomposition of isoxazole. acs.org

A summary of a theoretical study on the thermal decomposition of isoxazole is presented in the table below.

| Proposed Mechanism | Activation Barrier (kcal/mol) | Products |

| Pathway 1 | Lower | CH₃CN + CO |

| Pathway 2 | Higher | HCN + H₂CCO |

| Relative activation barriers for the thermal decomposition of isoxazole. acs.org |

These computational investigations into the reaction mechanisms and transition states of isoxazole formation and decomposition provide a detailed understanding at the molecular level. This knowledge is not only of fundamental chemical interest but also has practical implications for the synthesis and stability of isoxazole-containing compounds like this compound.

Advanced Spectroscopic Characterization Techniques for Structural Elucidation of Isoxazole Acetic Acid Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a principal tool for the structural elucidation of organic compounds. It offers detailed information about the chemical environment of individual hydrogen (¹H) and carbon (¹³C) atoms within a molecule.

One-dimensional NMR experiments are crucial for the initial verification of the molecular structure of 2-(4,5-Dimethylisoxazol-3-yl)acetic acid.

¹H NMR: In the proton NMR spectrum, distinct signals correspond to the various protons in the compound. The two methyl groups on the isoxazole (B147169) ring are expected to show as separate singlets. The methylene (B1212753) (CH₂) protons of the acetic acid group will also appear as a singlet, typically at a downfield chemical shift due to the electron-withdrawing nature of the adjacent carbonyl group.

¹³C NMR: The ¹³C NMR spectrum complements the proton data by identifying the different carbon environments. This includes separate signals for the two methyl carbons, the methylene carbon, the carbonyl carbon of the acid, and the three distinct carbons of the isoxazole ring. The specific chemical shifts of these signals are indicative of their structural position. acs.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Data for this compound

| Atom/Group | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| 4-CH₃ | ~2.2 | ~7-8 |

| 5-CH₃ | ~2.4 | ~11-12 |

| CH₂ | ~3.6 | ~34-36 |

| C=O | N/A | ~170-172 |

| C3 (Isoxazole) | N/A | ~160-162 |

| C4 (Isoxazole) | N/A | ~110-112 |

| C5 (Isoxazole) | N/A | ~164-166 |

| Note: Chemical shifts are approximate and can vary based on the solvent and experimental conditions. |

Two-dimensional (2D) NMR techniques are vital for confirming the connectivity and spatial arrangement of atoms, thereby providing a definitive structural map of the molecule. nih.gov

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this specific molecule, COSY would be of limited use for the main signals as they are expected to be singlets, but it is a fundamental technique for more complex analogs.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded ¹H and ¹³C atoms. It is invaluable for assigning which proton signal corresponds to which carbon signal, for example, linking the methylene protons to the methylene carbon. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range correlations between protons and carbons (over two to three bonds). nih.gov This is critical for piecing together the molecular framework. For instance, HMBC would show a correlation between the methylene protons and the C3 carbon of the isoxazole ring and the carbonyl carbon, confirming the attachment of the acetic acid side chain to the ring. It would also show correlations from the methyl protons to the C4 and C5 carbons, confirming their positions. nih.gov

Mass Spectrometry (MS)

Mass spectrometry is an essential analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition. uva.nl

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate mass measurement of a molecule. nih.gov This precision allows for the confident determination of the elemental formula of this compound (C₇H₉NO₃). By matching the measured mass to the calculated theoretical mass, the compound's identity can be unequivocally confirmed.

In mass spectrometry, molecules can be induced to break apart into smaller, charged fragments. The resulting fragmentation pattern is a unique fingerprint that helps to deduce the original structure. For this compound, common fragmentation pathways would likely involve the loss of the carboxylic acid group (-COOH) or the cleavage of the bond between the methylene group and the isoxazole ring. Analyzing these fragments helps to confirm the connectivity of the molecule. uva.nlmiamioh.edu

Infrared (IR) Spectroscopy for Identification of Functional Groups and Vibrational Modes

Infrared (IR) spectroscopy is employed to identify the various functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. acs.org

For this compound, the IR spectrum will exhibit characteristic absorption bands that signify its key structural features:

A very broad absorption in the 2500-3300 cm⁻¹ region is characteristic of the O-H stretch of the carboxylic acid, broadened due to hydrogen bonding. chemicalbook.com

A strong, sharp peak around 1700-1725 cm⁻¹ corresponds to the C=O (carbonyl) stretch of the carboxylic acid. acs.org

Stretching vibrations for the C=N and C=C bonds within the isoxazole ring are expected in the 1400-1650 cm⁻¹ range.

Table 2: Characteristic Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Appearance |

| Carboxylic Acid O-H | Stretching | 2500-3300 | Broad |

| Carboxylic Acid C=O | Stretching | 1700-1725 | Strong, Sharp |

| Isoxazole Ring C=N/C=C | Stretching | 1400-1650 | Medium to Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable analytical technique for studying the electronic transitions within a molecule. The absorption of UV or visible light by a molecule corresponds to the excitation of electrons from lower energy orbitals to higher energy orbitals. In the context of this compound, the isoxazole ring system and the carboxylic acid group contain the primary chromophores, which are the parts of the molecule that absorb light.

The isoxazole ring, being a heteroaromatic system, contains π electrons and non-bonding (n) electrons on the oxygen and nitrogen atoms. The electronic transitions of interest for such systems are typically π → π* and n → π* transitions. The π → π* transitions are generally of high energy and result in strong absorption bands, while n → π* transitions are of lower energy and often have weaker absorption intensities. The presence of the dimethyl substituents on the isoxazole ring can cause a slight bathochromic (red) shift in the absorption maxima compared to the unsubstituted isoxazole.

Interactive Table: Representative UV-Vis Absorption Data for Isoxazole Derivatives

| Compound Class | Solvent | λmax (nm) (Transition) | Reference |

| Substituted Isoxazoles | Ethanol (B145695) | ~210-230 (π → π) | General Knowledge |

| Substituted Isoxazoles | Ethanol | ~260-280 (n → π) | General Knowledge |

Note: The data in this table is representative of the isoxazole chromophore and is intended to be illustrative. Actual values for this compound may vary.

X-ray Crystallography for Single-Crystal Structure Determination and Absolute Configuration

The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The scattered X-rays provide information about the electron density distribution within the crystal, from which a detailed molecular structure can be reconstructed.

While a crystal structure for this compound itself is not publicly available, the structures of several closely related 3,5-dimethylisoxazole (B1293586) derivatives have been determined, often in the context of their binding to biological macromolecules. acs.orgnih.gov These studies reveal key structural features of the 3,5-dimethylisoxazole core. acs.orgnih.gov The isoxazole ring is typically found to be planar, a consequence of its aromatic character. The bond lengths and angles within the ring are consistent with a hybrid of single and double bonds, characteristic of a heteroaromatic system. For instance, the C-N and C-O bond lengths within the ring are intermediate between those of single and double bonds.

The methyl groups and the acetic acid substituent at the 3-position will have specific orientations relative to the plane of the isoxazole ring. The crystal packing is determined by intermolecular forces such as hydrogen bonding (e.g., between the carboxylic acid groups of adjacent molecules) and van der Waals interactions.

Interactive Table: Representative Crystallographic Data for a 3,5-Dimethylisoxazole Derivative

| Parameter | Value | Reference |

| Crystal System | Orthorhombic | acs.org |

| Space Group | P2₁2₁2₁ | acs.org |

| a (Å) | 10.12 | acs.org |

| b (Å) | 12.34 | acs.org |

| c (Å) | 15.67 | acs.org |

| α (°) | 90 | acs.org |

| β (°) | 90 | acs.org |

| γ (°) | 90 | acs.org |

| Z | 4 | acs.org |

Note: The data in this table is for a representative 3,5-dimethylisoxazole-containing compound from the Protein Data Bank (PDB code 3SVG) and is provided for illustrative purposes to indicate typical crystallographic parameters for this class of compounds. acs.org The specific parameters for this compound may differ.

Role of 2 4,5 Dimethylisoxazol 3 Yl Acetic Acid As a Building Block in Complex Chemical Synthesis

Utilization as an Intermediate in the Synthesis of More Complex Molecules

Research has demonstrated the utility of related heterocyclic acetic acid derivatives in the synthesis of bioactive compounds. For instance, various thiazolyl-acetic acid derivatives have been synthesized and evaluated for their antimicrobial properties. nih.gov Similarly, (2,4-dioxothiazolidin-5-yl/ylidene)acetic acid derivatives have been prepared as potential antibacterial agents, showcasing a strategy where a heterocyclic acetic acid is a crucial starting material. nih.govresearchgate.net The synthesis of complex structures like 2-(4,5-dihydroisoxazol-5-yl)-1,3,4-oxadiazoles further underscores the role of isoxazole-containing precursors in generating novel chemical entities with potential applications in agriculture and medicine. nih.gov

The general synthetic approach often involves the activation of the carboxylic acid group of the isoxazole (B147169) acetic acid, followed by coupling with a suitable amine, alcohol, or another nucleophile to form a more complex product. This strategy allows for the systematic exploration of the chemical space around the isoxazole core, leading to the generation of libraries of compounds for biological screening.

Table 1: Examples of Complex Molecules Synthesized from Heterocyclic Acetic Acid Intermediates

| Intermediate Class | Resulting Complex Molecule | Potential Application |

| Thiazolyl-acetic acids | Substituted (thiazol-4-yl)acetic acids | Antimicrobial agents |

| (2,4-Dioxothiazolidin-5-yl)acetic acids | Amides with 1,2,4-triazole (B32235) substituents | CNS activity, Antimicrobial |

| Isoxazole precursors | 2-(4,5-Dihydroisoxazol-5-yl)-1,3,4-oxadiazoles | Antifungal, Insecticidal |

Integration into Diverse Organic Scaffolds and Chemical Probes

The 2-(4,5-Dimethylisoxazol-3-yl)acetic acid unit can be effectively integrated into a wide array of organic scaffolds, thereby imparting specific physicochemical properties to the resulting molecules. The isoxazole ring is a common feature in many medicinally important compounds, and its incorporation can influence factors such as metabolic stability, receptor binding, and pharmacokinetic profiles.

The carboxylic acid functionality of this compound is particularly amenable to standard coupling reactions, such as amide bond formation, which facilitates its attachment to various molecular frameworks. This allows for the systematic modification of lead compounds in drug discovery programs, where the isoxazole acetic acid moiety can be introduced to explore structure-activity relationships.

Furthermore, this building block is a candidate for the development of chemical probes. Chemical probes are essential tools for studying biological processes, and they often require a reactive handle for the attachment of reporter groups, such as fluorescent dyes or affinity tags. mdpi.com The carboxylic acid group of this compound provides a convenient point for such modifications. For example, it can be coupled with an amine-functionalized fluorescent dye to generate a probe that can be used to visualize the localization of a target protein within a cell. While direct examples involving this specific isoxazole derivative are not prevalent in the literature, the general strategies for creating chemical probes are well-established and applicable. researchgate.net

Table 2: Potential Applications in Scaffold Integration and Probe Development

| Application | Description | Key Feature of Building Block |

| Scaffold Decoration | Attachment to a core molecular structure to modify its properties. | Reactive carboxylic acid for coupling reactions. |

| Pharmacophore Introduction | Incorporation of the isoxazole ring as a key binding element. | The isoxazole moiety itself. |

| Chemical Probe Synthesis | Functionalization with reporter groups for biological studies. | Carboxylic acid as a handle for conjugation. |

Strategies for Incorporating the Isoxazole Acetic Acid Unit into Material Precursors and Advanced Chemical Entities

The potential for this compound extends beyond medicinal chemistry into the realm of materials science. The bifunctional nature of this compound makes it an attractive candidate as a monomer or a functionalizing agent for the synthesis of advanced materials. While direct polymerization of this specific compound is not widely reported, strategies for incorporating similar functional monomers into polymers are well-documented. nih.govnih.gov

One potential strategy involves the conversion of the carboxylic acid to a more reactive derivative, such as an acyl chloride or an ester, which can then undergo polymerization or be grafted onto a polymer backbone. For instance, the synthesis of functionalized poly(2-oxazoline)s often involves the use of monomers bearing various functional groups, and a monomer derived from this compound could introduce the isoxazole moiety into the polymer structure. researchgate.netmdpi.com Such isoxazole-containing polymers could exhibit unique properties, such as altered solubility, thermal stability, or the ability to coordinate with metal ions.

Another approach could involve the use of the isoxazole acetic acid as a chain-end functionalizing agent in controlled polymerization techniques. This would allow for the precise placement of the isoxazole unit at the terminus of a polymer chain, creating well-defined macromolecular structures with potential applications in nanotechnology and surface modification. The development of polymers from novel monomers is a continuous effort in materials science to create materials with enhanced performance and functionality. capes.gov.br

Table 3: Potential Strategies for Incorporation into Advanced Materials

| Strategy | Description | Potential Outcome |

| Monomer Synthesis | Conversion of the acetic acid to a polymerizable group. | Isoxazole-functionalized polymers with novel properties. |

| Polymer Grafting | Attachment of the isoxazole acetic acid unit to an existing polymer. | Surface modification or functionalization of bulk materials. |

| Chain-End Functionalization | Use as an initiator or terminator in controlled polymerization. | Well-defined polymers with terminal isoxazole groups. |

Exploration of Non Medicinal Research Applications of 2 4,5 Dimethylisoxazol 3 Yl Acetic Acid and Its Analogues

Material Science Research: Development of Novel Chemical Materials with Specific Properties

The incorporation of heterocyclic compounds like isoxazoles into polymer chains can lead to materials with unique and desirable properties. Research into isoxazole-containing polymers has highlighted their potential for creating novel materials. While specific research on polymers derived directly from 2-(4,5-Dimethylisoxazol-3-yl)acetic acid is not extensively documented, studies on analogous structures provide insight into potential applications. For instance, the isomeric compound 2-(3,5-Dimethyl-1,2-oxazol-4-yl)acetic acid has been explored for its potential in creating new materials with specific chemical characteristics. chemimpex.com

The general approach involves the polymerization of functionalized isoxazole (B147169) monomers. The resulting polyisoxazoles can exhibit a range of thermal properties, with glass transition temperatures being influenced by the specific structure of the isoxazole monomer and the polymerization method used. The synthesis of polymers using acetic acid derivatives is also a known strategy in material science. rsc.org This suggests that this compound could serve as a valuable monomer in the development of new polymers with tailored properties.

Agricultural Chemistry: Investigation in Formulating Crop Protection Agents

Isoxazole derivatives are a well-established class of compounds in agricultural chemistry, with many exhibiting potent fungicidal and herbicidal properties. google.com The structural features of this compound and its analogues make them candidates for the development of new crop protection agents.

Research has shown that isoxazole derivatives can be effective against a range of plant pathogenic fungi. google.com For example, a patent describes a series of isoxazole derivatives for use as fungicides in agriculture to control microbial pests on plants. google.com The herbicidal activity of compounds with an acetic acid moiety is also well-documented, with synthetic auxins being a major class of herbicides used to control broadleaf weeds. asacim.org.ar

The following table summarizes the reported activity of some isoxazole derivatives against common agricultural pests.

| Compound/Analogue | Target Organism | Activity | Reference |

| Isoxazole Derivatives | Fungi | Fungicidal | google.com |

| Auxinic Herbicides | Broadleaf Weeds | Herbicidal | asacim.org.ar |

| 2-(3,5-Dimethyl-1,2-oxazol-4-yl)acetic acid | Weeds | Herbicide Efficacy Enhancement | chemimpex.com |

Biochemical Research Probes: Utilization in Studying Metabolic Pathways and Enzyme Mechanisms

The unique structure of the 3,5-dimethylisoxazole (B1293586) moiety has been identified as a novel bioisostere for acetyl-lysine, enabling it to act as a ligand for bromodomains. nih.gov Bromodomains are protein domains that recognize acetylated lysine (B10760008) residues and are crucial in the epigenetic regulation of gene transcription. nih.gov This makes 3,5-dimethylisoxazole derivatives valuable probes for studying these interactions.

In one study, 4-substituted 3,5-dimethylisoxazoles were investigated for their ability to displace acetylated histone-mimicking peptides from bromodomains. nih.gov X-ray crystallography revealed the specific interactions responsible for the activity and selectivity of these compounds. nih.gov For example, compound 4d in the study, (RS)-1-(3-(3,5-Dimethylisoxazol-4-yl)-5-ethoxyphenyl)ethanol, showed significant inhibitory activity against the bromodomain-containing proteins BRD2(1) and BRD4(1), with IC50 values below 5 μM. nih.gov This research highlights the potential of this compound analogues as research probes to investigate the role of bromodomains in health and disease.

Applications in Analytical Chemistry: Use as Reference Standards and Impurity Markers

In analytical chemistry, well-characterized compounds are essential for use as reference standards to ensure the accuracy and reliability of analytical methods. This compound, available from various chemical suppliers with a specified purity, can serve this purpose. sigmaaldrich.comsigmaaldrich.combldpharm.combldpharm.com Its stable, solid form makes it suitable for use as a primary standard in the development and validation of analytical methods for related compounds. sigmaaldrich.com

Furthermore, in the synthesis of complex molecules, understanding and controlling impurities is critical. Acetic acid derivatives are often used in the synthesis of pharmaceuticals and other fine chemicals, and their related substances can be present as impurities. chemmethod.com The development of analytical methods, such as High-Performance Liquid Chromatography (HPLC), often requires the use of impurity reference standards to identify and quantify these minor components. ijprajournal.com Therefore, this compound can be used as a reference marker for itself or as a starting material for the synthesis of potential impurities in other manufacturing processes. The availability of certified reference materials for other acetic acid derivatives underscores the importance of such compounds in quality control. sigmaaldrich.com

Research in Food Science: Exploration as a Food Additive or Preservative for Enhanced Shelf Life

While the direct use of this compound as a food additive is not widely reported, research into structurally similar compounds has shown their potential in the food industry. Notably, the European Food Safety Authority (EFSA) has evaluated a flavouring substance containing the 3,5-dimethylisoxazol-4-yl moiety: 3-(1-((3,5-dimethylisoxazol-4-yl)methyl)-1H-pyrazol-4-yl)-1-(3-hydroxybenzyl)imidazolidine-2,4-dione. europa.eu This compound is intended for use as a flavour modifier in various food categories. europa.eu

A toxicological evaluation of this flavour compound and a close structural analogue found them to be non-mutagenic. nih.gov In subchronic oral toxicity studies in rats, the no-observed-adverse-effect-level (NOAEL) for both compounds was determined to be 100 mg/kg of body weight per day. nih.gov Furthermore, one of the compounds showed a lack of maternal and developmental toxicity at doses up to 1000 mg/kg of body weight per day. nih.gov

A commercial supplier of the isomeric compound, 2-(3,5-Dimethyl-1,2-oxazol-4-yl)acetic acid, also suggests its potential utility as a food additive or preservative to improve the shelf life and safety of food products. chemimpex.com These findings suggest that the 3,5-dimethylisoxazole scaffold is of interest in food science research, and by extension, this compound could be a subject for future investigation in this area.

Future Research Directions and Emerging Trends in Isoxazole Acetic Acid Chemistry

Development of Sustainable and Economically Viable Synthetic Routes

The traditional synthesis of isoxazole (B147169) derivatives often involves multi-step procedures with harsh reagents and organic solvents, leading to significant environmental and economic concerns. The future of synthesizing compounds like 2-(4,5-Dimethylisoxazol-3-yl)acetic acid will increasingly rely on the principles of green chemistry.

Recent advancements have highlighted the potential of more sustainable approaches. For instance, the use of water as a solvent in the synthesis of 3,4,5-trisubstituted isoxazoles has been shown to be effective, offering an environmentally friendly alternative to conventional organic solvents. nanobioletters.com This method, which can be completed in a relatively short time at room temperature, significantly reduces the environmental footprint of the synthesis. nanobioletters.com Another promising green technique is the use of ultrasound irradiation, which can accelerate reaction rates, improve yields, and reduce energy consumption in the synthesis of isoxazole derivatives. acs.org